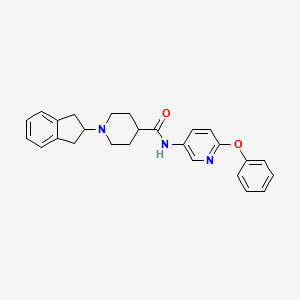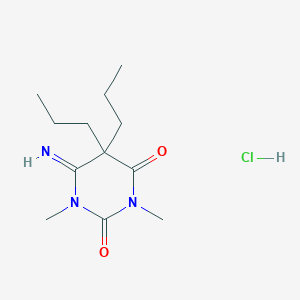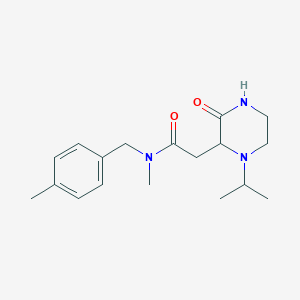
1-(2,3-dihydro-1H-inden-2-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1H-inden-2-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as DPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
1-(2,3-dihydro-1H-inden-2-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide exerts its effects by inhibiting the activity of PDE4, which is responsible for the hydrolysis of cAMP. By inhibiting PDE4, this compound increases the levels of cAMP, which in turn activates various signaling pathways that regulate cellular processes such as gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increasing cAMP levels, improving cognitive function and memory, inhibiting cancer cell growth and proliferation, inducing cell cycle arrest and apoptosis, and enhancing the cytotoxicity of chemotherapy drugs.
実験室実験の利点と制限
One of the advantages of using 1-(2,3-dihydro-1H-inden-2-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in lab experiments is its specificity for PDE4, which allows for targeted inhibition of this enzyme without affecting other phosphodiesterases. Additionally, this compound has been shown to have a favorable safety profile, making it a potential candidate for clinical use.
One of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase the cost of experimentation. Additionally, this compound may have off-target effects that need to be carefully evaluated in future studies.
将来の方向性
There are several future directions for research involving 1-(2,3-dihydro-1H-inden-2-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, including:
1. Investigating the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Exploring the mechanisms by which this compound inhibits cancer cell growth and proliferation, with the aim of developing more effective cancer therapies.
3. Developing more efficient and cost-effective methods for synthesizing this compound, with the aim of increasing its availability for research and clinical use.
4. Investigating the potential use of this compound in combination with other drugs for the treatment of various diseases, including cancer and neurological disorders.
5. Evaluating the safety and efficacy of this compound in clinical trials, with the aim of developing new therapies for various diseases.
合成法
1-(2,3-dihydro-1H-inden-2-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is a complex chemical compound that can be synthesized using a multi-step process. The first step involves the preparation of 1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinecarboxylic acid, which is then reacted with 6-phenoxy-3-pyridinylamine to obtain the intermediate product. The final step involves the coupling of the intermediate product with piperidinecarboxylic acid to obtain this compound.
科学的研究の応用
1-(2,3-dihydro-1H-inden-2-yl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the brain. This inhibition leads to an increase in cAMP levels, which has been shown to improve cognitive function and memory in animal studies.
In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to enhance the cytotoxicity of chemotherapy drugs, making it a potential candidate for combination therapy.
特性
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c30-26(28-22-10-11-25(27-18-22)31-24-8-2-1-3-9-24)19-12-14-29(15-13-19)23-16-20-6-4-5-7-21(20)17-23/h1-11,18-19,23H,12-17H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEKMUVYIFOTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)C4CC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-fluorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylic acid](/img/structure/B6016571.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6016572.png)
![5-(2-furyl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6016578.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6016583.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-(2-methoxyethyl)piperidine](/img/structure/B6016591.png)
![6-(4-chlorophenyl)-3-[(4-isopropyl-1-piperazinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6016614.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6016620.png)

![5-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B6016633.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6016643.png)



![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(3-ethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6016663.png)